molecular formula C19H23N7 B2976008 2-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine CAS No. 946348-22-7

2-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine

Cat. No.: B2976008
CAS No.: 946348-22-7
M. Wt: 349.442
InChI Key: AFHQUODGVJQXIQ-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 4-ethylpiperazin-1-yl and 4-methylphenyl groups can be carried out through nucleophilic substitution reactions using suitable halogenated intermediates.

    Purification: The final product can be purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated intermediates, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine
  • 2-(4-ethylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine
  • 2-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine

Uniqueness

2-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine is unique due to its specific substitution pattern on the pteridine core. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-3-25-10-12-26(13-11-25)19-23-17-16(20-8-9-21-17)18(24-19)22-15-6-4-14(2)5-7-15/h4-9H,3,10-13H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHQUODGVJQXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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